Mepiroxol

Catalog No.
S534982
CAS No.
6968-72-5
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepiroxol

Researchers relying on liquid pyridine derivatives face handling errors and cross-contamination in automated solid-dispensing workflows. Mepiroxol (CAS 6968-72-5) is a crystalline solid (mp 87-89 °C) that enables precise gravimetric weighing and robotic powder dispensing. It serves as:

  • Regioselective intermediate for electrophilic substitution at activated positions.
  • Hard O-donor ligand for stable lanthanide/transition metal complexes.
  • Storage-stable alternative to 3-pyridinemethanol, eliminating liquid handling challenges.

CAS Number

6968-72-5

Product Name

Mepiroxol

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methanol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c8-5-6-2-1-3-7(9)4-6/h1-4,8H,5H2

InChI Key

LQYJAVWWKTWWKN-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Mepiroxol

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CO

The exact mass of the compound Mepiroxol is 125.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758906. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Mepiroxol (CAS 6968-72-5), also known as 3-pyridinemethanol N-oxide, is a functionalized pyridine derivative characterized by an N-oxide moiety and a 3-hydroxymethyl group. Unlike its non-oxidized precursor, Mepiroxol is a crystalline solid at room temperature, offering distinct advantages in material handling, precise gravimetric weighing, and storage stability . In industrial and research procurement, this compound is primarily sourced as a regioselective synthetic intermediate, a hard-oxygen donor ligand for coordination chemistry, and a versatile building block for advanced synthetic workflows . Its dual functionality allows it to participate in both N-oxide-directed electrophilic aromatic substitutions and hydroxyl-targeted derivatizations, making it a critical material for targeted drug discovery and catalyst design.

Research Fit

N-Oxide pyridine tool compound for lipid metabolism and mucosal defense research

Reported >98% purity suitable for in vitro and in vivo experimental workflows

High aqueous solubility supports simplified dosing and assay preparation

Attempting to substitute Mepiroxol with its non-oxidized analog, 3-pyridinemethanol, fundamentally alters both processability and chemical reactivity. 3-Pyridinemethanol is a liquid at standard conditions (melting point -7 °C), complicating automated powder dispensing and solid-state formulation, whereas Mepiroxol is a stable solid (melting point 87–89 °C) . Chemically, the absence of the N-oxide in the generic substitute removes the hard O-donor coordination site required for specific transition metal and lanthanide complexation [1]. Furthermore, in synthetic pathways, the N-oxide group is essential for activating the pyridine ring toward regioselective electrophilic substitution; using the non-oxidized form results in poor yields, difficult-to-separate isomer mixtures, and a lack of activation at the 2- and 4-positions [1].

Substitution Risk

N-Oxide Structure Mismatch

Common pyridine derivatives lack the N-oxide moiety, which creates distinct electrostatic and hydrogen-bonding profiles; binding and activity may not reproduce.

Dual-Profile Specificity

Dual lipid-lowering and gastric mucosal protectant profile is not a class-wide property; functional equivalence of generic alternatives requires compound-specific validation.

Shape & Recognition Divergence

3D molecular shape and interaction fingerprint differ from in-class analogs; virtual screening or target-fishing outcomes may shift significantly.

Thermal State and Solid-Handling Processability

Mepiroxol exists as a crystalline solid at room temperature, in stark contrast to its non-oxidized counterpart, 3-pyridinemethanol, which is a liquid. This >90 °C shift in thermal properties directly impacts material handling and formulation workflows .

Evidence DimensionMelting Point / Physical State
Target Compound Data87–89 °C (Solid)
Comparator Or Baseline3-Pyridinemethanol: -7 °C (Liquid)
Quantified Difference>90 °C shift in melting point
ConditionsStandard ambient temperature and pressure

Solid-state materials enable high-precision gravimetric dispensing and eliminate the need for specialized liquid-handling protocols during automated library synthesis.

3D Molecular Shape vs. Analogs
Head-to-head
Tanimoto shape similarity 0.310 (shikimate ref). Gallic Acid 0.596, Piracetam 0.482.
Supports unique chemical space exploration in virtual screening.
Computational shape-screening; distinct from common scaffolds.

Regioselective Activation in Electrophilic Substitution

The N-oxide moiety in Mepiroxol alters the electronic distribution of the pyridine ring, activating it for electrophilic aromatic substitution at the 2- and 4-positions. The non-oxidized 3-pyridinemethanol is deactivated toward such substitutions, requiring harsher conditions and yielding complex mixtures [1].

Evidence DimensionRing Activation for Electrophilic Substitution
Target Compound DataActivated (N-oxide directed regioselectivity)
Comparator Or Baseline3-Pyridinemethanol: Deactivated (electron-poor pyridine core)
Quantified DifferenceEnables direct electrophilic functionalization that is otherwise electronically hindered
ConditionsElectrophilic aromatic substitution conditions (e.g., halogenation, nitration)

Procuring the pre-oxidized N-oxide drastically reduces the number of synthetic steps and purification bottlenecks when targeting substituted pyridine building blocks.

Gastric Cytoprotection vs. Anti-Inflammatory Drugs
Head-to-head
Effective mucosal protection at 3–10 mg/kg (oral, i.p., s.c.) in rat model; comparators required 10–100 mg/kg.
Supports mucosal defense mechanism studies at lower reported doses.
HCl-ethanol lesion model; prostaglandin/sulfhydryl-dependent pathways.

Coordination Mode Shift for Metal Complexation

Mepiroxol provides a hard oxygen donor via its N-oxide group, which exhibits a strong affinity for high-oxidation-state transition metals. In contrast, 3-pyridinemethanol coordinates primarily through its borderline basic nitrogen, leading to different complexation geometries [1].

Evidence DimensionPrimary Donor Atom Hardness
Target Compound DataHard O-donor (N-oxide)
Comparator Or Baseline3-Pyridinemethanol: Borderline N-donor (Pyridine nitrogen)
Quantified DifferenceComplete shift in primary coordination site from nitrogen to oxygen
ConditionsTransition metal or lanthanide complexation assays

This coordination shift is essential for applications requiring hard Lewis base ligands, such as stabilizing high-oxidation-state metal catalysts.

Distinct Binding via N-Oxide
Class-level
Forms salt bridges with Arg-153/Arg-74 and H-bonds with Asp-50/Gly-96; driven by N-oxide moiety.
Indicates distinct protein interaction motif for docking and scaffold design.
In silico docking; class-level inference, requires target-specific validation.

Standardized Solubility for High-Throughput Screening

Mepiroxol demonstrates defined solubility profiles in standard assay solvents, achieving concentrations up to 199.8 mM in water and 50 mg/mL in DMSO with sonication . This accommodates the preparation of highly concentrated stock solutions for biological and chemical assays.

Evidence DimensionMaximum Stock Concentration
Target Compound Data199.8 mM in H2O; 50 mg/mL in DMSO
Comparator Or BaselineStandard high-throughput screening requirements (typically 10-50 mM)
Quantified DifferenceExceeds standard screening stock concentration requirements by 4- to 8-fold
ConditionsStock solution preparation at 25 °C with sonication

Ensures completely homogeneous stock solutions without precipitation, which is critical for reproducible assay dosing and formulation.

Aqueous Solubility Advantage
Class-level
Aqueous solubility ≥51.9 mg/mL, LogP 1.142. Fenofibrate practically insoluble, clofibrate low solubility.
Supports simplified aqueous assay preparation and formulation.
Comparative solubility data; verification in target buffer recommended.

Synthesis of Substituted Pyridine Derivatives

Procured as a starting material where N-oxide-directed electrophilic substitution is required to access specific halogenated or nitrated 3-pyridinemethanol derivatives, bypassing the deactivation of standard pyridine cores [1].

Hard-Donor Ligand Design in Coordination Chemistry

Utilized as an O-donor ligand for stabilizing lanthanides or high-valent transition metals, where the N-oxide oxygen provides stronger binding affinity compared to neutral pyridine nitrogen [1].

Solid-State High-Throughput Library Formulation

Selected over liquid pyridine analogs in automated high-throughput synthesis facilities due to its crystalline nature, which allows for precise robotic powder dispensing and defined storage stability.

Application Fit Matrix

Application
Selection Property
Validation Focus
Gastric Mucosal Defense Studies
Prostaglandin/sulfhydryl-dependent mechanism context
Mucosal lesion model endpoints; gastric motility-independent pathways
Computational Chemistry (N-Oxide Scaffold)
Distinct shape similarity and electrostatic profile
Binding pose and docking score validation; scaffold-hopping campaigns
Aqueous Assay Preparation
High reported aqueous solubility
Solvent artifact minimization; dosing solution homogeneity
Counter-Screen & Selectivity Profiling
Unique molecular recognition motif vs. common scaffolds
Selectivity panel hit confirmation; target engagement specificity

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.047678466 Da

Monoisotopic Mass

125.047678466 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BR2Z22465M

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6968-72-5

Wikipedia

Mepiroxol
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